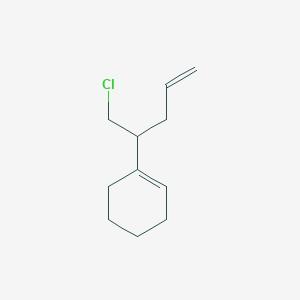
1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chlorinated pentenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with 1-chloropent-4-en-2-yl chloride under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, influencing biological pathways and molecular interactions. The exact mechanism depends on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Limonene: 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene, a natural product found in citrus oils.
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: A related compound with a similar cyclohexene structure.
Uniqueness
1-(1-Chloropent-4-en-2-yl)cyclohex-1-ene is unique due to the presence of the chlorinated pentenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
88544-76-7 |
|---|---|
Molekularformel |
C11H17Cl |
Molekulargewicht |
184.70 g/mol |
IUPAC-Name |
1-(1-chloropent-4-en-2-yl)cyclohexene |
InChI |
InChI=1S/C11H17Cl/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2,7,11H,1,3-6,8-9H2 |
InChI-Schlüssel |
DKPDYSBUFYGFNM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(CCl)C1=CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















